molecular formula C28H31N5O B4024465 N-benzyl-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine

N-benzyl-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine

Cat. No. B4024465
M. Wt: 453.6 g/mol
InChI Key: WVKMVDQBWQQFOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, as demonstrated in the synthesis of 4H-3,1-benzoxazines and quinazolin-2-ones, indicating a versatile approach to building the quinazoline core structure (Costa et al., 2004). Another method includes the reactions of anthranilonitrile leading to quinazoline derivatives, showcasing the adaptability in synthesizing complex quinazoline frameworks (Gescher et al., 1977).

Molecular Structure Analysis

The quinazoline derivatives' molecular structure, including N-benzyl-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine, is characterized by a fused benzene and pyrimidine ring which contributes to their unique chemical and pharmacological properties. The incorporation of piperazine and phenoxyethyl groups adds to the molecular diversity, affecting the compound's physical and chemical behavior.

Chemical Reactions and Properties

Quinazoline derivatives engage in various chemical reactions, including cyclization, nitrosation, and substitution reactions that are pivotal in modifying their biological activity and enhancing their pharmacological profile. For instance, the synthesis of 4-phenoxy-2-(1-piperazinyl)quinazolines involves complex reaction steps that ultimately contribute to their anticonvulsive and antihypoxic activities (Hori et al., 1990).

properties

IUPAC Name

N-benzyl-2-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c1-22-11-13-24(14-12-22)34-20-19-32-15-17-33(18-16-32)28-30-26-10-6-5-9-25(26)27(31-28)29-21-23-7-3-2-4-8-23/h2-14H,15-21H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMVDQBWQQFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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